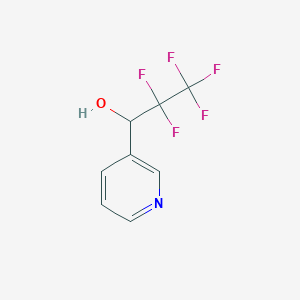

2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol

Beschreibung

Chemical Structure and Properties 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol (CAS: 886496-18-0) is a fluorinated alcohol with a pyridine ring substituted at the 3-position. Its molecular formula is C₈H₆F₅NO, and it has a molecular weight of 227.14 g/mol . The pyridine moiety introduces aromaticity and basicity, influencing its reactivity in organic synthesis and derivatization applications .

Synthesis The compound is synthesized via asymmetric reduction of pentafluoropropiophenone derivatives using catalysts like (S)-oxazaborolidine, achieving high enantiomeric excess (e.g., >90% ee) . However, downstream reactions, such as acetylation and hydrolysis, are hindered by steric effects from the bulky pentafluoropropyl group, leading to moderate yields (e.g., 23% in one pathway) .

Applications

This compound is utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC/MS) for analyzing hydroxyl-containing metabolites. Its fluorinated structure enhances volatility and detection sensitivity under electron capture negative chemical ionization (ECNCI) .

Eigenschaften

IUPAC Name |

2,2,3,3,3-pentafluoro-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-2-1-3-14-4-5/h1-4,6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASFXLDZYRSUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol typically involves the reaction of pentafluoropropanol with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Overview

2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by a pyridine ring and multiple fluorine atoms, allows it to serve as a versatile intermediate in chemical synthesis, biological research, and medicinal applications.

Organic Synthesis

2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol is utilized as an intermediate in the synthesis of complex organic molecules. Its fluorinated structure enhances reactivity and stability in various chemical reactions. The compound can participate in:

- Nucleophilic Substitution Reactions : The fluorine atoms can be substituted with other nucleophiles to create diverse derivatives.

- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction can yield different functional derivatives .

Research indicates that this compound may interact with biological molecules due to its functional groups. Studies focus on:

- Pharmacological Potential : Investigations into its effectiveness as a pharmaceutical intermediate or active ingredient are ongoing. The compound's ability to form hydrogen bonds through the hydroxyl group may influence its biological activity .

- Biochemical Pathways : Understanding how it interacts with biomolecules could lead to insights into its role in various biochemical pathways .

Material Science

The unique properties of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol make it valuable in the development of specialty chemicals and materials with specific characteristics. Its fluorinated nature can impart desirable properties such as:

- Chemical Stability : Fluorinated compounds often exhibit increased resistance to degradation.

- Thermal Stability : Useful in high-temperature applications where traditional materials may fail .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

In a study exploring the synthesis of fluorinated drugs, 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol was highlighted as a key intermediate for creating new pharmaceutical agents with enhanced efficacy and reduced side effects.

Case Study 2: Agrochemical Development

Research into agrochemicals has shown that incorporating fluorinated compounds like this one can improve the effectiveness of pesticides and herbicides by enhancing their interaction with biological targets in plants.

Wirkmechanismus

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Pyridine-2-yl and Pyridine-4-yl Derivatives

Key Differences

- 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol (CAS: 17556-46-6) and 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol (CAS: 886496-24-8) differ only in the substitution position of the pyridine ring.

- The pyridine-3-yl isomer exhibits enhanced steric hindrance near the hydroxyl group due to the proximity of the nitrogen atom, affecting its reactivity in nucleophilic substitutions compared to the 2- and 4-yl isomers .

- Electronic Effects : The 3-yl derivative has a nitrogen atom meta to the hydroxyl group, reducing resonance stabilization of the conjugate base compared to the 4-yl isomer, where nitrogen is para. This impacts acidity and hydrogen-bonding capacity .

Table 1: Comparison of Pyridine Isomers

Fluorinated Alcohols with Aromatic Substituents

2,2,3,3,3-Pentafluoro-1-phenylpropane-1-ol (CAS: 2340-22-9)

- Structure : Replaces pyridine with a phenyl group.

- Properties : Reduced basicity compared to pyridine derivatives. The absence of nitrogen lowers polarity, decreasing solubility in aqueous matrices but improving compatibility with organic solvents .

- Applications : Used in agrochemical intermediates due to its stability under harsh reaction conditions .

2,2,3,3,3-Pentafluoro-1-(furan-2-yl)propanol (CAS: 722491-60-3)

Steric and Electronic Effects in Fluorinated Derivatives

Steric Challenges

The pentafluoropropyl group in the target compound creates significant steric bulk, complicating reactions like acetylation (e.g., 23% yield after hydrolysis) . By contrast, 3,3,3-Trifluoro-1-phenylpropan-1-ol (CAS: 2340-22-9), with fewer fluorine atoms, achieves higher yields in analogous reactions due to reduced steric hindrance .

Fluorination Impact

- Lipophilicity: The pentafluoro substitution increases logP values compared to non-fluorinated analogs, enhancing membrane permeability in pharmaceutical applications .

- Thermal Stability : Fluorinated alcohols exhibit higher thermal stability, making them suitable for GC/MS workflows requiring elevated temperatures (e.g., 75°C derivatization) .

Analytical Chemistry

The target compound’s fluorinated structure improves detection limits in GC/MS by reducing background noise and enhancing ionization efficiency. For example, it achieved nanogram-level sensitivity in metabolite profiling .

Biologische Aktivität

2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol is a fluorinated organic compound with the molecular formula C8H6F5NO. This compound has garnered attention due to its unique structural properties and potential biological activities. The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups.

| Property | Value |

|---|---|

| IUPAC Name | 2,2,3,3,3-pentafluoro-1-(pyridin-3-yl)propan-1-ol |

| CAS Number | 886496-18-0 |

| Molecular Formula | C8H6F5NO |

| Molecular Weight | 221.13 g/mol |

The biological activity of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol is influenced by its ability to form hydrogen bonds through the hydroxyl group and engage in unique interactions via the fluorinated moiety. These interactions can modulate various biochemical pathways and affect molecular targets, which are crucial for its pharmacological effects .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

1. Antimicrobial Activity:

- Preliminary studies suggest that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes. The specific activity of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol against various pathogens needs further exploration but shows promise based on structural analogs .

2. Enzyme Inhibition:

- The compound's interaction with enzymes could lead to inhibition or modulation of enzymatic activity. For instance, studies on similar fluorinated compounds have shown potential as inhibitors for various enzymes involved in metabolic pathways .

3. Potential as a Pharmaceutical Intermediate:

- Given its unique structure and reactivity, this compound is being investigated as a pharmaceutical intermediate in the synthesis of biologically active molecules . Its role in drug development is particularly relevant in the context of designing new therapeutics targeting specific diseases.

Case Studies

Case Study 1: Fluorinated Alcohols in Drug Design

A study examined the role of fluorinated alcohols in enhancing the bioavailability and stability of drug candidates. The presence of fluorine atoms was found to significantly affect lipophilicity and membrane permeability. This suggests that 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol could be beneficial in optimizing drug-like properties for new therapeutic agents .

Case Study 2: Protein-Ligand Interactions

Research involving protein-ligand binding studies has shown that fluorinated compounds can exhibit altered binding affinities compared to their non-fluorinated counterparts. Investigations into the binding dynamics of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol with target proteins such as galectin have indicated potential applications in cancer therapeutics .

Q & A

Basic: What synthetic strategies are effective for preparing 2,2,3,3,3-pentafluoro-1-(pyridine-3-yl)propane-1-ol, and how do the pyridine and pentafluoro groups influence reaction conditions?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Fluorination: Introduce fluorine atoms via halogen exchange (e.g., using SF₄ or HF-pyridine) to a pre-formed propanol backbone.

- Pyridine Coupling: Attach the pyridine-3-yl group through Suzuki-Miyaura cross-coupling or direct substitution, ensuring regioselectivity at the 3-position .

Challenges: - The electron-withdrawing pentafluoro group reduces nucleophilicity, requiring strong bases (e.g., LDA) or elevated temperatures.

- Pyridine’s nitrogen can coordinate with metal catalysts, necessitating ligands like Pd(PPh₃)₄ to prevent deactivation .

Basic: How can spectroscopic techniques distinguish positional isomers (e.g., pyridine-2-yl vs. pyridine-3-yl derivatives) and confirm purity?

Methodological Answer:

- 19F NMR: The pentafluoro group’s chemical shifts (δ ~ -70 to -85 ppm) and splitting patterns vary with the pyridine ring’s electronic environment. Pyridine-3-yl induces distinct deshielding compared to 2- or 4-isomers .

- IR Spectroscopy: O-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups. Pyridine ring vibrations (e.g., C=N at ~1600 cm⁻¹) differ by substitution pattern .

- Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 228.04 (C₈H₆F₅NO) distinguishes it from analogs. Fragmentation patterns (e.g., loss of HF or pyridine moiety) validate structure .

Advanced: How does the pentafluoro group enhance the compound’s utility as a derivatization agent in GC-MS, and what role does the pyridine moiety play?

Methodological Answer:

- Electron-Withdrawing Effect: The pentafluoro group increases electrophilicity, improving reaction with nucleophilic analytes (e.g., amines, alcohols) to form stable derivatives. This enhances volatility and detection sensitivity .

- Pyridine Interaction: The pyridine nitrogen stabilizes transition states via hydrogen bonding or π-stacking, particularly with aromatic analytes (e.g., serotonin). This selectivity reduces matrix interference in biological samples .

Optimization: Use anhydrous conditions (e.g., TFAA catalyst) to minimize hydrolysis of the fluorinated alcohol during derivatization .

Advanced: What computational approaches predict the compound’s stability and reaction pathways, especially fluorine-pyridine interactions?

Methodological Answer:

- DFT Calculations: Model the electronic structure to assess fluorine’s inductive effects on the pyridine ring’s electron density. B3LYP/6-311+G(d,p) basis sets predict regioselectivity in electrophilic substitution .

- MD Simulations: Study solvation effects in polar solvents (e.g., DMSO), where the pyridine moiety’s lone pairs stabilize solvation shells, influencing reactivity .

Validation: Compare computed 19F NMR shifts with experimental data to refine models .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, solubility)?

Methodological Answer:

- Controlled Purity: Variations in boiling points (e.g., 80°C vs. 85°C) arise from impurities (e.g., residual solvents). Use high-purity (>98%) samples and validate via GC-MS .

- Solubility Testing: Document solvent polarity (e.g., logP = 1.17) using shake-flask methods. The compound is miscible in THF and DCM but sparingly soluble in water due to fluorophilicity .

Standardization: Adopt ASTM E222-17 for refractive index (n20/D 1.28) and density (1.505 g/mL) measurements .

Basic: What safety protocols are critical given the compound’s acute toxicity and liver-targeting effects?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (PEL < 1 ppm) .

- Spill Management: Neutralize with sodium bicarbonate; collect in fluoropolymer containers. Avoid contact with oxidizers (e.g., HNO₃) to prevent HF release .

- Disposal: Incinerate at >1000°C with caustic scrubbers to degrade fluorinated byproducts .

Advanced: How does the compound enable synthesis of fluorinated heterocycles, and what mechanistic insights exist?

Methodological Answer:

- Nucleophilic Displacement: React with thiols or amines to form fluorinated ethers/amides. The pentafluoro group stabilizes leaving groups (e.g., F⁻), favoring SN2 mechanisms .

- Cyclization: Under Mitsunobu conditions, form fluorinated pyridine-fused rings (e.g., oxazolines) via intramolecular dehydration. Pyridine directs regioselectivity .

Mechanistic Studies: Use 18O labeling to track oxygen transfer in esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.